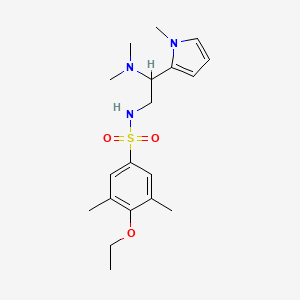

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide

Description

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by:

- A 4-ethoxy-3,5-dimethylbenzene core, which enhances lipophilicity and steric bulk.

- A sulfonamide group linked to a side chain containing dimethylamino and 1-methylpyrrole moieties. These groups may confer basicity and influence receptor binding via hydrogen bonding or π-π interactions.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-4-ethoxy-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3S/c1-7-25-19-14(2)11-16(12-15(19)3)26(23,24)20-13-18(21(4)5)17-9-8-10-22(17)6/h8-12,18,20H,7,13H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIDAAVVJMFAGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC(C2=CC=CN2C)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a complex organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C16H22N4O2S

Molecular Weight: 350.44 g/mol

IUPAC Name: this compound

The compound features a sulfonamide group, which is known for its antibacterial properties, alongside a dimethylamino group and a pyrrole moiety. The structural complexity suggests potential applications in treating bacterial infections and other therapeutic areas.

The primary mechanism of action for this compound is linked to its inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. By inhibiting DHPS, the compound disrupts folate production, which is crucial for nucleic acid synthesis and bacterial growth. This mechanism is characteristic of sulfonamide antibiotics, positioning this compound as a potential antibacterial agent.

Antibacterial Properties

Research indicates that compounds with similar sulfonamide structures exhibit significant antibacterial activity. For instance, sulfonamides have been shown to effectively inhibit the growth of various bacterial strains by targeting their metabolic pathways. The specific compound under consideration has shown promise in preliminary studies for its ability to combat resistant strains of bacteria.

Anticancer Potential

Emerging studies suggest that the compound may also possess anticancer properties. In particular, it has been observed to inhibit the growth of certain cancer cell lines, including those resistant to conventional therapies. For example, compounds structurally related to this sulfonamide have demonstrated efficacy against multidrug-resistant cancer cells by modulating key signaling pathways such as Wnt/β-catenin .

Case Studies and Research Findings

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Sulfonamide Group: This is achieved through the reaction of a sulfonyl chloride with an amine.

- Introduction of the Dimethylamino Group: A nucleophilic substitution reaction using dimethylamine.

- Pyrrole Ring Formation: Condensation reactions involving appropriate aldehydes and amines.

- Final Assembly: Combining all components through coupling reactions under controlled conditions.

Comparison with Similar Compounds

Structural Analogues from Quinoline Carboxamide Series ()

Compounds such as N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (SzR-105) and N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride share similarities in their amine-containing side chains but differ in:

- Core structure: Quinoline carboxamide vs. benzenesulfonamide.

- Functional groups : Hydroxyl (-OH) vs. ethoxy (-OCH2CH3) and sulfonamide (-SO2NH-).

- Molecular weight : SzR-105 (309.79 g/mol) vs. the target compound (estimated >400 g/mol).

Key Implications :

- Sulfonamides generally exhibit stronger hydrogen-bond acceptor capacity than carboxamides, possibly enhancing target binding affinity.

Fluorinated Heterocyclic Derivatives ()

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (MW: 589.1 g/mol) features:

- A pyrazolopyrimidine-chromenone scaffold with fluorine substitutions.

- A sulfonamide group but with a methyl substituent instead of the target compound’s dimethylamino-pyrrole side chain.

Key Implications :

Perfluorinated Sulfonamides ()

Compounds like N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonamide (CAS: 68555-78-2) are distinguished by:

- Perfluorinated alkyl chains , which confer extreme chemical stability and hydrophobicity.

- Applications in industrial surfactants or coatings rather than pharmaceuticals.

Key Implications :

- The absence of fluorine in the target compound reduces environmental persistence and toxicity risks.

- The dimethylamino-pyrrole group in the target compound likely improves biocompatibility for therapeutic use .

Sulfonamides with Heterocyclic Moieties ()

Compounds such as N-(2,4-difluoro-3-(hydroxy(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)phenyl)propane-2-sulfonamide feature:

- Dual heterocycles (pyridine and pyrrolopyridine) and fluorine atoms .

- A propane-sulfonamide group vs. the target’s benzenesulfonamide.

Key Implications :

- The pyrrolopyridine group may enhance π-stacking interactions with aromatic residues in enzyme active sites.

- The target compound’s dimethylamino group could improve solubility in physiological pH compared to fluorinated analogues .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis involves multi-step organic reactions, including sulfonamide coupling, alkylation, and functional group modifications. Key reagents include dimethylamine derivatives, substituted pyrrole precursors, and sulfonyl chlorides. Solvent choice (e.g., tetrahydrofuran or dimethylformamide) and temperature control (typically 0–60°C) are critical for minimizing side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane improves yield and purity .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) resolves functional groups and connectivity. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95% threshold for biological assays). Infrared (IR) spectroscopy identifies sulfonamide (S=O stretching at ~1350 cm⁻¹) and pyrrole N-H bonds .

Advanced Research Questions

Q. How can reaction conditions be optimized to address conflicting data in sulfonamide coupling efficiency?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., pH, temperature, stoichiometry). For example, a Central Composite Design (CCD) can model interactions between variables. Computational tools like density functional theory (DFT) predict transition states to identify energy barriers. Experimental validation via in-situ monitoring (e.g., ReactIR) tracks intermediate formation .

Q. What strategies resolve contradictions in bioactivity data between structural analogs?

- Methodological Answer : Perform comparative SAR studies by synthesizing analogs with controlled substitutions (e.g., replacing ethoxy with methoxy or fluorine). Use molecular docking to assess binding affinity variations to targets like carbonic anhydrase or kinase enzymes. Validate via in vitro assays (e.g., enzyme inhibition IC₅₀) and correlate with electronic effects (Hammett plots) .

Q. How does the dimethylamino-pyrrole moiety influence pharmacokinetic properties?

- Methodological Answer : Evaluate logP (via shake-flask method) to assess lipophilicity. Measure metabolic stability using liver microsomes (human/rat) and cytochrome P450 inhibition assays. Computational ADMET models (e.g., SwissADME) predict blood-brain barrier penetration and solubility. Compare with analogs lacking the pyrrole group to isolate its contribution .

Q. What advanced techniques characterize non-covalent interactions with biological targets?

- Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding kinetics (kₐ, k𝒹). Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For structural insights, use X-ray crystallography or cryo-EM if co-crystallization with the target (e.g., receptor tyrosine kinases) is feasible .

Q. How can researchers mitigate solubility challenges in aqueous assay systems?

- Methodological Answer : Employ co-solvents (e.g., DMSO ≤0.1% v/v) or cyclodextrin-based solubilization. Modify the sulfonamide or pyrrole groups with polar substituents (e.g., hydroxyl or amine) while monitoring bioactivity retention. Use Dynamic Light Scattering (DLS) to confirm colloidal stability .

Q. What computational methods predict regioselectivity in functionalization reactions?

- Methodological Answer : Apply Fukui function analysis (DFT-based) to identify nucleophilic/electrophilic sites. Machine learning models (e.g., graph neural networks) trained on reaction databases predict site-specific reactivity. Validate with kinetic isotopic effect (KIE) studies .

Key Notes

- Avoid trial-and-error synthesis: Integrate computational reaction design (e.g., ICReDD’s quantum chemical pathfinding) to reduce development time .

- Prioritize functional group compatibility: The ethoxy group’s steric bulk may hinder certain nucleophilic substitutions, necessitating protecting strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.